Dual Hydrogen-Donating Capacity: Lower Bond Dissociation Energy Compared to Diphenylamine
4-HDPA possesses two active hydrogen-donating sites (N-H and O-H) with distinct bond dissociation energies (BDE), in contrast to diphenylamine which has only the N-H site. The O-H BDE in 4-HDPA is lower than the N-H BDE, which is a key differentiator. One study calculated the O-H BDE for 4-HDPA at 341.4 kJ/mol and the N-H BDE at 352.9 kJ/mol [1]. Another study using experimental kinetic data reports D O-H = 338.8 kJ/mol and D N-H = 355.9 kJ/mol [2]. This dual-site, lower-energy hydrogen donation mechanism enables more efficient radical scavenging initiation compared to the single, higher-energy N-H bond in diphenylamine.
| Evidence Dimension | Bond Dissociation Energy (BDE) for Hydrogen Donation |
|---|---|
| Target Compound Data | 4-HDPA: D O-H = 341.4 kJ/mol; D N-H = 352.9 kJ/mol |
| Comparator Or Baseline | Diphenylamine: D N-H ≈ 364.1 kJ/mol (estimated from 1,4-phenylenediamine) [1] |
| Quantified Difference | 4-HDPA O-H BDE is ~22.7 kJ/mol lower than Diphenylamine N-H BDE; 4-HDPA N-H BDE is ~11.2 kJ/mol lower. |
| Conditions | Gas phase BDEs were determined using a combined technique of quantum chemical calculation, including W1BD composite methods and DFT [1]. |
Why This Matters
A lower bond dissociation energy correlates with a higher rate of hydrogen atom transfer, a primary mechanism for terminating radical chain reactions, indicating 4-HDPA is a more kinetically competent antioxidant than diphenylamine.
- [1] Khursan, S. L., Ovchinnikov, M. Y., & Varlamov, V. T. (2025). O-H/N-H bond dissociation energies in 1,4-hydroquinone, 4-hydroxydiphenylamine, N,N'-diphenyl-1,4-phenylenediamine, and their phenoxyl and aminyl radicals. Journal of Molecular Graphics and Modelling, 136, 108959. View Source
- [2] Denisov, E. T., & Denisova, T. G. (2013). Dissociation energies of O-H and N-H bonds in hybrid antioxidants. Kinetics and Catalysis, 54, 677–685. View Source
